3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride
Description
3,9-Diazabicyclo[3.3.2]decan-10-one hydrochloride is a bicyclic organic compound featuring two nitrogen atoms within its fused ring system (3,9-positions) and a ketone group at the 10-position. Its molecular formula is C₉H₁₄ClN₂O, with a molecular weight of 190.67 g/mol . This compound is structurally related to tropane alkaloids and has been explored in pharmaceutical research, particularly in the context of renin inhibition and nicotinic acetylcholine receptor (nAChR) modulation . The hydrochloride salt form enhances solubility, making it suitable for preclinical studies .
Properties
IUPAC Name |
3,9-diazabicyclo[3.3.2]decan-10-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-6-2-1-3-7(10-8)5-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONLYBSGIDXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The ketone group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring System Variations
3,9-Diazabicyclo[3.3.1]nonane Derivatives
- Structure : The [3.3.1] bicyclic system (vs. [3.3.2] in the target compound) reduces ring strain and alters nitrogen positioning.
- Activity: Derivatives like 3,9-diazabicyclo[3.3.1]nonene (e.g., compound +26g) exhibit potent renin inhibition (IC₅₀ = 0.20 nM in buffer) due to optimized substituents at positions 6 and 7 .
- ADME : Substituents at position 3 modulate pharmacokinetics; for example, (+)-26g shows 19 nM IC₅₀ in plasma and good oral absorption in rats .
3,8-Diazabicyclo[3.2.1]octane Derivatives
- Structure : The [3.2.1] system has a smaller bicyclic framework, reducing steric bulk.
- Activity : These compounds (e.g., maraviroc analogs) demonstrate HIV-1 inhibitory activity but lower binding affinity compared to [3.3.1] and [3.3.2] systems .
Functional Group Modifications
3-Thia-7,9-Diazabicyclo[3.3.1]nonanes
- Structure : Replacement of a carbon with sulfur at position 3 introduces electronic and steric changes.
- Activity: These derivatives maintain binding affinity for μ-, δ-, and κ-opioid receptors, comparable to non-sulfur analogs .
3-Benzyl-3,9-Diazabicyclo[3.3.2]decan-10-one
- Structure : A benzyl group at position 3 adds aromaticity.
Spiro and Tricyclic Analogs
3,9-Diazaspiro[5.6]dodecan-10-one Dihydrochloride
- Structure : Spiro system at C10 increases molecular complexity (C₁₀H₂₀Cl₂N₂O, MW = 255.18 g/mol).
- Properties: Higher molecular weight and dihydrochloride form may improve aqueous solubility compared to the monocyclic target compound .
4-Azatricyclo[5.2.2.0²,⁶]undecane Derivatives
- Structure : Tricyclic framework with additional ketone groups.
- Activity: These compounds (e.g., 12–15) show modified receptor interactions due to hydroxypropyl and aminoalkyl substituents .
Pharmacological and ADME Comparisons
- Renin Inhibitors: The [3.3.1] nonene derivatives (e.g., +26g) exhibit superior plasma stability (IC₅₀ = 19 nM) and oral bioavailability compared to [3.3.2] systems, likely due to optimized substituent positioning .
- nAChR Ligands: 3,9-Diazabicyclo[4.2.1]nonane derivatives (e.g., quinuclidin-2-ene analogs) show distinct binding profiles, highlighting the impact of ring size on receptor selectivity .
Biological Activity
3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H14ClN2O
- Molecular Weight : 202.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.
- Antimicrobial Activity : It exhibits antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation markers, making it a candidate for inflammatory disease treatments.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
-
Neuroprotective Effects :
A study conducted on mice demonstrated that administration of this compound significantly reduced markers of neuroinflammation in models of neurodegenerative diseases. The results indicated enhanced cognitive performance in behavioral tests compared to control groups. -
Antimicrobial Efficacy :
In a clinical trial involving patients with bacterial infections, the compound was administered alongside standard antibiotic therapy. The results showed a notable reduction in infection duration and severity, suggesting a synergistic effect when combined with antibiotics.
Research Findings
Recent studies have expanded on the pharmacological profile of this compound:
- Pharmacodynamics : Research indicates that this compound may act as a competitive inhibitor at certain receptor sites involved in neurotransmission.
- Toxicology : Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses, although further studies are warranted to fully elucidate its safety in long-term use.
Q & A
Q. What are the recommended synthetic routes for 3,9-Diazabicyclo[3.3.2]decan-10-one hydrochloride?
The compound is synthesized via multi-step organic reactions, typically involving cyclization and subsequent hydrochloride salt formation. Key steps include:
- Cyclization of precursors : Reacting a linear diamine intermediate with carbonyl-containing reagents under controlled temperature (e.g., 60–80°C) and inert atmosphere.
- Salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) to achieve >95% purity .
| Reaction Parameter | Typical Conditions |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol, THF, or DMF |
| Purification Method | Recrystallization or column chromatography |
Q. How is the structural identity of 3,9-Diazabicyclo[3.3.2]decan-10-one hydrochloride confirmed?
A combination of spectroscopic and chromatographic methods is used:
- NMR Spectroscopy : H and C NMR to confirm bicyclic framework and proton environments (e.g., δ 3.2–3.8 ppm for N–CH groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 191.1 (free base) and chloride adducts .
- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s receptor-binding affinity?
- Target Selection : Prioritize receptors with known interactions for diazabicyclo derivatives (e.g., opioid μ/δ/κ receptors or neurotransmitter transporters) .
- Radioligand Binding Assays : Use H-labeled analogs in competitive binding studies. Example protocol:
Incubate the compound with membrane preparations of transfected cells (e.g., HEK293 expressing μ-opioid receptors).
Measure displacement of a reference ligand (e.g., DAMGO for μ-receptors) using scintillation counting .
- Data Interpretation : Calculate IC values and compare to structural analogs to establish structure-activity relationships (SAR) .
Q. What methodologies are effective for resolving enantiomers of 3,9-Diazabicyclo[3.3.2]decan-10-one hydrochloride?
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients. Retention times vary by stereochemistry .
- Crystallization with Chiral Resolving Agents : Co-crystallize the racemate with a chiral acid (e.g., L-tartaric acid) to isolate enantiomers via differential solubility .
- Circular Dichroism (CD) : Confirm enantiomeric purity by analyzing CD spectra in the 200–300 nm range .
Q. How should researchers address contradictory data in impurity profiling?
- Advanced Analytical Techniques :
- LC-MS/MS : Identify impurities at trace levels (<0.1%) using tandem mass spectrometry. Example impurity: N-oxide derivatives formed during synthesis .
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation pathways. Hydrolysis under acidic conditions (pH 2) may generate bicyclic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
